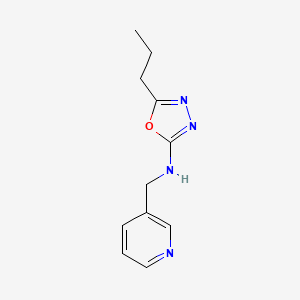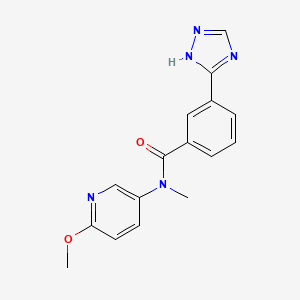![molecular formula C18H18N6 B7641590 6-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B7641590.png)
6-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]pyridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]pyridine-2-carbonitrile, also known as BIPPC, is a chemical compound that has attracted significant attention in the field of medicinal chemistry. It is a potent inhibitor of protein kinase B (PKB/Akt) and is being investigated for its potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
作用机制
6-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]pyridine-2-carbonitrile exerts its biological effects by inhibiting the activity of protein kinase B (PKB/Akt), a serine/threonine kinase that plays a critical role in cell survival, proliferation, and metabolism. By inhibiting PKB/Akt, this compound induces apoptosis (programmed cell death) in cancer cells and protects neurons from oxidative stress and neurotoxicity.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-9, two key enzymes involved in the apoptotic pathway. This compound also inhibits the phosphorylation of Akt and downstream targets, such as mTOR and GSK-3β, which play important roles in cell proliferation and survival. In neurons, this compound protects against oxidative stress and neurotoxicity by activating the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes and detoxifying enzymes.
实验室实验的优点和局限性
6-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]pyridine-2-carbonitrile has several advantages for laboratory experiments. It is a potent and selective inhibitor of PKB/Akt, which makes it a valuable tool for studying the role of this kinase in various biological processes. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations for laboratory experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, this compound has not been extensively studied in vivo, which makes it difficult to extrapolate its effects from cell-based assays to whole organisms.
未来方向
There are several future directions for research on 6-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]pyridine-2-carbonitrile. One area of interest is the development of more potent and selective inhibitors of PKB/Akt, which could have even greater therapeutic potential. Another area of research is the investigation of the effects of this compound on other signaling pathways, such as the MAPK/ERK pathway, which plays a critical role in cell proliferation and survival. Finally, the development of new formulations of this compound that improve its solubility and bioavailability could enhance its therapeutic efficacy.
合成方法
6-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]pyridine-2-carbonitrile can be synthesized using a multistep synthetic route. The first step involves the reaction of 2-chloro-5-nitropyridine with potassium cyanide to form 2-cyano-5-nitropyridine. This intermediate is then reacted with 4-(2-aminoethyl)benzimidazole to form the final product, this compound.
科学研究应用
6-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]pyridine-2-carbonitrile has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth and proliferation of various cancer cells, including breast, prostate, and lung cancer cells. This compound also has neuroprotective properties and has been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, this compound has been investigated for its potential use in the treatment of diabetes, as it has been shown to improve glucose metabolism and insulin sensitivity.
属性
IUPAC Name |
6-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6/c19-12-14-4-3-7-18(20-14)24-10-8-23(9-11-24)13-17-21-15-5-1-2-6-16(15)22-17/h1-7H,8-11,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIZOXFVAOZBTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C4=CC=CC(=N4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(1,3-dimethyl-5-pyridin-3-yloxypyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7641531.png)
![N-[(5-methylthiophen-2-yl)methyl]-5-propyl-1,3,4-oxadiazol-2-amine](/img/structure/B7641532.png)
![2-[4-[(2-Chloro-3,4-dimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B7641538.png)


![2-[2-[[(5-chloro-1,3-benzoxazol-2-yl)amino]methyl]phenoxy]-N-methylacetamide](/img/structure/B7641562.png)
![5-(oxolan-2-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7641568.png)
![5-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7641572.png)
![1-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]pyrazole-4-carboxylic acid](/img/structure/B7641581.png)
![N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B7641583.png)
![5-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7641615.png)